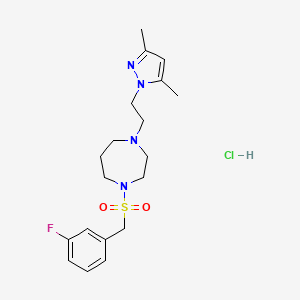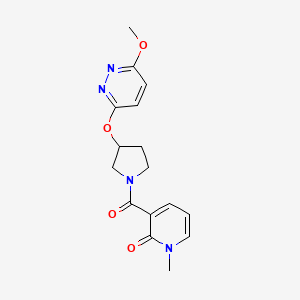
3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a synthetically derived compound with a complex structure that bridges multiple aromatic and heterocyclic systems. This compound features significant potential in various domains of chemistry and pharmaceuticals, where its unique structural attributes lend themselves to a range of applications and mechanisms of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multiple steps starting from commercially available starting materials. The process can be outlined as follows:
Formation of the Pyridazinyl Ether: : This step involves the reaction between 6-methoxypyridazine and an appropriate pyrrolidine derivative under basic conditions to form the pyridazinyl ether linkage.
Pyrrolidine-1-carbonyl Introduction: : The intermediate from the previous step is reacted with carbonylating agents such as phosgene derivatives to introduce the pyrrolidine-1-carbonyl moiety.
Methylation: : The final step involves methylation of the pyridin-2(1H)-one ring using a methylating agent like methyl iodide.
Industrial Production Methods
In industrial settings, the compound's synthesis may involve flow chemistry techniques to enhance reaction efficiency and yield. Key considerations include the optimization of solvent systems, temperature control, and the use of catalysts to streamline the synthesis process for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
The compound 3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions:
Oxidation: : The methoxy group can be oxidized to a more reactive species under specific conditions using oxidizing agents like potassium permanganate.
Reduction: : Reduction of the carbonyl group can be achieved using hydride donors such as lithium aluminum hydride.
Substitution: : The pyridazine ring and the pyrrolidine moiety allow for nucleophilic substitutions at various positions, typically using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Alkyl halides, sulfonates.
Major Products Formed
Oxidation: : Formation of methoxypyridazine derivatives.
Reduction: : Formation of alcohol derivatives from the carbonyl group.
Substitution: : Various substituted derivatives depending on the nucleophiles used.
Aplicaciones Científicas De Investigación
3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one has a broad spectrum of applications:
Chemistry: : Used as a building block in organic synthesis due to its reactivity and ability to form stable intermediates.
Biology: : Investigated for its potential as an enzyme inhibitor due to the presence of functional groups that can interact with biological molecules.
Medicine: : Potential therapeutic agent, especially in the field of anti-inflammatory and anti-cancer research due to its ability to modulate biological pathways.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one exerts its effects is linked to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to fit into the active sites of enzymes, inhibiting their activity by forming stable complexes. The methoxypyridazinyl group may engage in hydrogen bonding and hydrophobic interactions with amino acid residues within enzyme active sites, leading to inhibition.
Comparación Con Compuestos Similares
When compared to similar compounds, 3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one stands out due to its unique structural features, including the methoxypyridazine and pyrrolidine moieties. These confer distinct reactivity and biological activity profiles. Similar compounds include:
3-(3-((6-chloropyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one: : Differing primarily by the presence of a chlorine substituent instead of a methoxy group.
3-(3-((6-fluoropyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one: : Featuring a fluorine substituent, leading to different electronic effects.
3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-ethylpyridin-2(1H)-one: : Variation in the alkyl group of the pyridinone ring.
Propiedades
IUPAC Name |
3-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-19-8-3-4-12(15(19)21)16(22)20-9-7-11(10-20)24-14-6-5-13(23-2)17-18-14/h3-6,8,11H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFXSQYVVZKDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

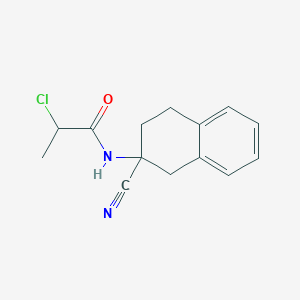
![2,5-dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2600655.png)
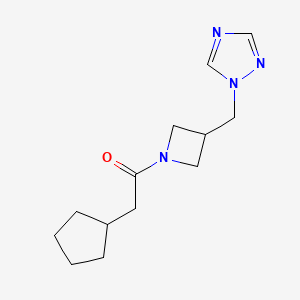
![N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2600660.png)
![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2600661.png)
![N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2600664.png)
![2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2600665.png)
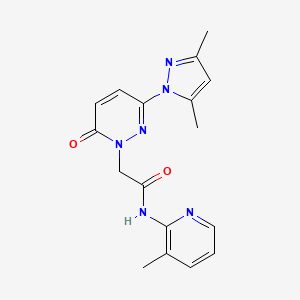
![7-Oxa-1-azaspiro[3.6]decane](/img/structure/B2600668.png)

![(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2600671.png)

